molecular formula C21H19N3O2S2 B11060472 3-Amino-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-Amino-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11060472
M. Wt: 409.5 g/mol
InChI Key: BAUIOWHMBCNOCA-UHFFFAOYSA-N
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Description

“3-Amino-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including an amino group, a thiazole ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Amino-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrrol-2-one Core: This step might involve the cyclization of an appropriate precursor, such as a β-keto ester, in the presence of ammonia or an amine.

    Introduction of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final Assembly: The final step would involve the coupling of the intermediate compounds to form the desired product, possibly through a condensation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrol-2-one core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, such compounds might be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-methylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-Amino-5-(4-chlorophenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “3-Amino-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

4-amino-2-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H19N3O2S2/c1-12(2)13-5-7-14(8-6-13)18-16(19(25)15-4-3-10-27-15)17(22)20(26)24(18)21-23-9-11-28-21/h3-12,18H,22H2,1-2H3

InChI Key

BAUIOWHMBCNOCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)N)C(=O)C4=CC=CS4

Origin of Product

United States

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